(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid typically involves the protection of phenol with tert-butyldimethylsilyl chloride, followed by the introduction of the boronic acid group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency. This may include the use of larger reactors, automated systems for reagent addition, and stringent control of reaction parameters to maintain product quality .
Analyse Chemischer Reaktionen
Types of Reactions: (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Hydroxyl-substituted phenyl compounds.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition studies. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the tert-butyldimethylsilyl group, making it less sterically hindered and more reactive.
(4-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid: Similar structure but with the boronic acid group at a different position on the phenyl ring.
(3-((Trimethylsilyl)oxy)phenyl)boronic acid: Contains a trimethylsilyl group instead of tert-butyldimethylsilyl, affecting its steric properties and reactivity.
Uniqueness: (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric protection and enhances the compound’s stability. This makes it particularly useful in reactions where stability and controlled reactivity are crucial .
Biologische Aktivität
(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid, with the CAS number 261621-12-9, is a boronic acid derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to highlight its biological properties, including antibacterial, anticancer, and enzyme inhibition activities.
- Molecular Formula : C₁₂H₂₁BO₃Si
- Molecular Weight : 252.19 g/mol
- Melting Point : 86–91 °C
- Purity : ≥ 96% .
Antibacterial Activity
Research indicates that boronic acids, including this compound, exhibit significant antibacterial properties. For example, a study demonstrated that similar boronic compounds showed effectiveness against Escherichia coli at concentrations around 6.50 mg/mL . The mechanism often involves the inhibition of bacterial enzymes, which are critical for cell wall synthesis and metabolism.
Anticancer Activity
The compound has shown promising results in anticancer studies. A related study on phenyl boronic acid derivatives revealed that certain compounds exhibited high cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer cells), with an IC₅₀ value of approximately 18.76 µg/mL. This suggests that this compound may also possess similar properties, potentially leading to its application in cancer therapeutics .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound in modulating enzyme activities:
- Acetylcholinesterase : Moderate inhibition with an IC₅₀ of 115.63 µg/mL.
- Butyrylcholinesterase : High inhibition with an IC₅₀ of 3.12 µg/mL.
- Antiurease Activity : Very high inhibition with an IC₅₀ of 1.10 µg/mL.
- Antithyrosinase Activity : Inhibition observed with an IC₅₀ of 11.52 µg/mL .
These results indicate that this compound could be a valuable candidate for developing inhibitors for various therapeutic applications.
Case Studies and Research Findings
- Synthesis and Characterization : The compound was synthesized through a multi-step process involving tert-butyldimethylsilyl protection and subsequent reactions to form the boronic acid moiety. Characterization techniques such as NMR and HRMS were employed to confirm the structure .
- Biological Evaluation : In vivo studies have shown that derivatives of this compound can be formulated into creams with significant antioxidant properties, demonstrating IC₅₀ values for radical scavenging assays (e.g., DPPH and ABTS) indicating strong antioxidant activity .
- Histological Studies : Histological evaluations on animal models indicated no significant toxic effects on healthy tissue, suggesting a favorable safety profile for potential therapeutic applications .
Eigenschaften
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-7-10(9-11)13(14)15/h6-9,14-15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWADDNQONTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392710 | |
Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261621-12-9 | |
Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-Butyldimethylsilyloxy)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.